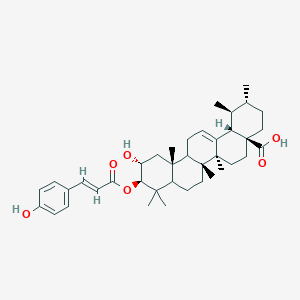
Jacoumaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacoumaric acid is an organic compound with the chemical formula C39H54O6 . It is a white crystalline solid that dissolves in ethanol and chloroform but is practically insoluble in water . This compound is known for its applications as an antibacterial and preservative agent, and it is also used in certain oral care products and sunscreens .
Preparation Methods
Jacoumaric acid can be synthesized through various methods. One common synthetic route involves the transesterification of pimelate with malonate, followed by acid hydrolysis to yield this compound . This method is widely used due to its efficiency and relatively simple reaction conditions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Jacoumaric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include various oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Scientific Research Applications
Jacoumaric acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: In biological research, this compound is studied for its potential antibacterial and antioxidant properties.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an antileishmanial agent.
Mechanism of Action
The mechanism of action of jacoumaric acid involves its interaction with various molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the growth of Leishmania parasites . This compound also exhibits antioxidant properties by enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase .
Comparison with Similar Compounds
Jacoumaric acid can be compared with other similar compounds, particularly those belonging to the class of hydroxycinnamic acids. Some similar compounds include:
p-Coumaric acid: Like this compound, p-coumaric acid exhibits antioxidant and antibacterial properties. this compound is unique due to its specific structure and higher molecular weight.
Caffeic acid: Caffeic acid is another hydroxycinnamic acid with antioxidant properties. It is structurally similar to this compound but differs in its specific functional groups and overall molecular structure.
Ferulic acid: Ferulic acid is known for its antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C39H54O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 |
InChI Key |
FEVUQLLYZLSRLB-HEIPXHRQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


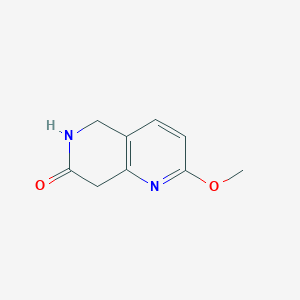
![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
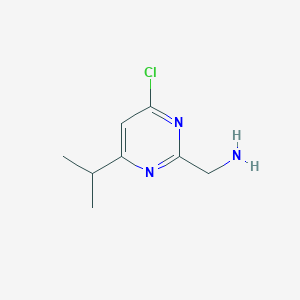
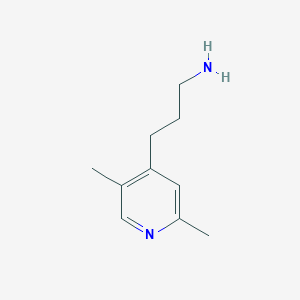
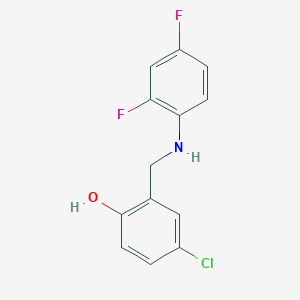
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)

![1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
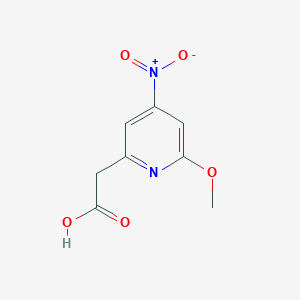
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
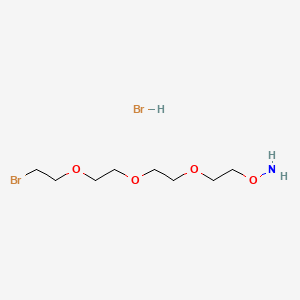
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
